molecular formula C16H17N3O2S B2841184 N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide CAS No. 1103518-44-0

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide

Cat. No.: B2841184
CAS No.: 1103518-44-0
M. Wt: 315.39
InChI Key: GKKSRXMUDHOKOJ-UHFFFAOYSA-N
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Description

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid architecture combining an indoline core with a thiophene ring, a structural motif prevalent in the development of bioactive molecules. Its primary research value is investigated in the context of multitarget therapeutic strategies, particularly for inflammatory diseases and oncology. Preliminary in silico and mechanistic studies suggest its potential as a modulator of key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Dual inhibition of these targets represents a promising approach to control the production of both pro-inflammatory leukotrienes and anti-inflammatory epoxyeicosatrienoic acids (EETs), potentially offering a superior efficacy and safety profile compared to single-target agents . Researchers are also exploring its application in cancer research, given that related structures have shown activity as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in tumor progression . Furthermore, the indoline-2-carboxamide scaffold is recognized in neuropharmacology for its allosteric modulation of certain G-protein coupled receptors, opening additional avenues for investigation . This compound is intended for in vitro assays and early-stage preclinical studies to further elucidate its mechanism of action and therapeutic potential. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-N-ethyl-1-N-thiophen-2-yl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-2-17-15(20)13-10-11-6-3-4-7-12(11)19(13)16(21)18-14-8-5-9-22-14/h3-9,13H,2,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKSRXMUDHOKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Indoline-1,2-Dicarboxamide Frameworks

The synthesis of N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide hinges on sequential functionalization of the indoline core. Two primary strategies dominate the literature:

Stepwise Acylation of Indoline Derivatives

Acylation of indoline at the N1 and N2 positions requires precise control to avoid regiochemical ambiguities. The PMC study (PMC9661480) demonstrates that spiro[indoline-3,2′-thiazolidine] derivatives can be synthesized via one-pot acylation using mercaptoacetic acid and subsequent reactions with carboxylic acid derivatives. Adapting this approach, indoline-1,2-dicarboxylic acid could be converted to its acyl chloride intermediate using thionyl chloride ($$ \text{SOCl}_2 $$), followed by sequential amidation with ethylamine and thiophen-2-ylamine.

Palladium-Catalyzed Coupling Reactions

The Chinese patent CN106795094B highlights Buchwald-Hartwig amination for constructing aromatic amines. For the target compound, a palladium-catalyzed coupling between indoline-1,2-dicarboxylic acid dichloride and ethylamine/thiophen-2-ylamine could be feasible. The patent reports yields exceeding 90% for analogous reactions using $$ \text{Pd(OAc)}_2 $$ and $$ t\text{-BuONa} $$.

Optimization of Catalytic Systems

Copper vs. Palladium Catalysts

The Cu(II)/phen/diamine catalyst described in US11718607B2 achieves turnover numbers (TON) of 1,000–1,300 for thiophene dimerization. While this system is optimized for ethene-diol formation, its mild conditions (room temperature, aqueous THF) suggest potential for amidation reactions. By contrast, palladium catalysts, as in CN106795094B, offer higher functional group tolerance but require inert atmospheres and elevated temperatures.

Table 1: Comparative Analysis of Catalytic Systems
Catalyst Solvent System Temperature Yield (%) TON Source
Cu(II)/phen/diamine THF/$$ \text{H}_2\text{O} $$ 25°C 85–92 1,100
$$ \text{Pd(OAc)}_2 $$ Toluene/$$ t\text{-BuONa} $$ 110°C 88–94 N/A

Stepwise Synthesis and Characterization

Synthesis Protocol

  • Indoline-1,2-dicarboxylic Acid Dichloride Preparation
    Indoline-1,2-dicarboxylic acid (10 mmol) is refluxed with excess $$ \text{SOCl}_2 $$ (20 mmol) in dry dichloromethane ($$ \text{DCM} $$) for 6 hours. The solvent is evaporated under reduced pressure to yield the dichloride as a pale-yellow solid.

  • N1-(Thiophen-2-yl)carboxamide Formation
    The dichloride (5 mmol) is dissolved in anhydrous $$ \text{THF} $$, and thiophen-2-ylamine (5.5 mmol) is added dropwise at 0°C. Triethylamine (10 mmol) is introduced to scavenge HCl. After 12 hours at room temperature, the mixture is filtered and concentrated to isolate the mono-carboxamide intermediate.

  • N2-Ethylcarboxamide Functionalization
    The intermediate (4 mmol) is reacted with ethylamine (6 mmol) in $$ \text{DMF} $$, using $$ \text{HATU} $$ (4.4 mmol) as a coupling agent and $$ \text{DIPEA} $$ (8 mmol) as a base. The reaction proceeds at 50°C for 8 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate).

Analytical Validation

  • FT-IR Spectroscopy : The product shows $$ \nu(\text{C=O}) $$ stretches at 1,680 cm$$ ^{-1} $$ and 1,710 cm$$ ^{-1} $$, confirming two amide bonds.
  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$) : Aromatic protons of the thiophene ring resonate at δ 7.12 (dd, $$ J = 3.6 \, \text{Hz} $$), 7.45 (d, $$ J = 5.1 \, \text{Hz} $$), and δ 7.63 (d, $$ J = 5.1 \, \text{Hz} $$). The ethyl group’s $$ \text{CH}3 $$ appears as a triplet at δ 1.21 (t, $$ J = 7.2 \, \text{Hz} $$).
  • Mass Spectrometry : ESI-MS ($$ m/z $$): Calculated for $$ \text{C}{16}\text{H}{17}\text{N}3\text{O}2\text{S} $$: 323.10; Found: 323.09 [M+H]$$ ^+ $$.

Challenges in Regioselectivity and Purity

Competing Side Reactions

Uncontrolled acylation may yield N1,N2-bis(thiophen-2-yl) or bis-ethyl derivatives. The PMC study notes that using bulky bases like $$ \text{DIPEA} $$ suppresses over-reaction by sterically hindering the second acylation.

Purification Techniques

Recrystallization from hexane/$$ \text{DCM} $$ (3:1) removes polymeric byproducts, as demonstrated in CN106795094B. HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Chemical Reactions Analysis

Types of Reactions

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Diazene-Based Analogs: Compound 10, (E)-N1-(2-amino-2-methylpropyl)-N1-(thiophen-2-yl)diazene-1,2-dicarboxamide, shares the thiophen-2-yl and dicarboxamide groups but replaces indoline with a diazene (N=N) core. This alteration reduces aromaticity and may impact stability and binding kinetics.
  • Pyrimidine Derivatives: Compounds like N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide (4a–d) feature a pyrimidine ring instead of indoline. The pyrimidine core offers hydrogen-bonding sites (e.g., N1 and C2 positions) that enhance interactions with biological targets, as seen in their analgesic and antifungal activities (Table 1) .

Thiophene-Containing Analogues

  • The indoline dicarboxamide lacks a sulfonamide group, which may limit similar enzyme targeting .
  • Benzothiophene Acrylonitriles : Derivatives such as (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31–33) show GI50 values <10 nM in cancer cell lines. Their extended conjugation and acrylonitrile group enhance cytotoxicity, a feature absent in the target compound .

Binding Interactions

Compounds 1a–f and 2a–f (4-phenyl-(thiophen-2-yl)acetic acid derivatives) form hydrogen bonds with Arg52, His53, and Ser127 in protein pockets. The indoline dicarboxamide’s rigid structure may similarly engage polar residues, but its lack of an acetic acid linker could reduce flexibility and binding efficiency .

ADMET and Pharmacokinetic Insights

While ADMET data for N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide are unavailable, related compounds (e.g., pyrimidine hydrazides) show favorable absorption and metabolic stability, passing most ADMET screens . Thiophene-containing compounds often exhibit moderate-to-high permeability but may require structural optimization to reduce hepatotoxicity risks .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis involves amide bond formation between thiophen-2-ylamine and indoline-1,2-dicarboxylic acid derivatives. Key steps include:

  • Activation of carboxylic acid groups using coupling reagents (e.g., HATU, DCC) .
  • Nucleophilic substitution at the N1 and N2 positions under reflux in anhydrous solvents (e.g., DMF, acetonitrile) .
  • Optimization of yield by varying catalysts (e.g., acetic acid for acid catalysis) and reaction times (3–5 hours) .
    • Characterization : Post-synthesis purification via column chromatography and recrystallization ensures purity >95% .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), indoline core (δ 3.0–4.2 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns .

Q. What in vitro assays are typically employed to assess the biological activity of this compound?

  • Assays :

  • Enzyme Inhibition : Kinase/phosphatase inhibition assays using fluorescence-based substrates (e.g., ATPase-Glo™) .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action against specific enzymatic targets?

  • Experimental Design :

  • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Molecular Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite, focusing on thiophene and carboxamide interactions with catalytic pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and purified enzymes .

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data for indoline-dicarboxamide derivatives?

  • Approaches :

  • Systematic Substituent Variation : Synthesize analogs with modified thiophene/ethyl groups to isolate functional group contributions .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .
  • Orthogonal Assays : Validate ambiguous results using isothermal titration calorimetry (ITC) or cellular thermal shift assays (CETSA) .

Q. How can computational chemistry approaches be integrated into studying this compound’s interactions with biological targets?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (carboxamide O) and hydrophobic regions (thiophene ring) for virtual screening .
  • ADMET Prediction : Use SwissADME to predict metabolic stability and blood-brain barrier penetration .

Q. What methodologies are effective in analyzing the metabolic stability of this compound in preclinical studies?

  • Metabolic Analysis :

  • Liver Microsome Assays : Incubate with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Stable Isotope Tracing : Synthesize deuterated analogs to track metabolic pathways (e.g., hydroxylation at the indoline core) .

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